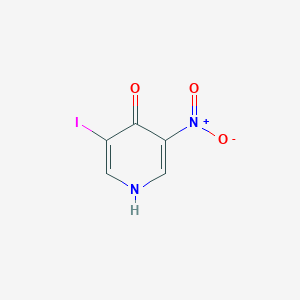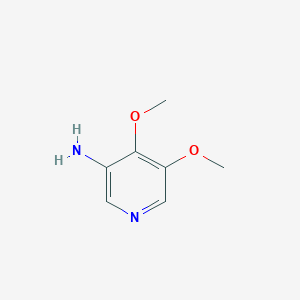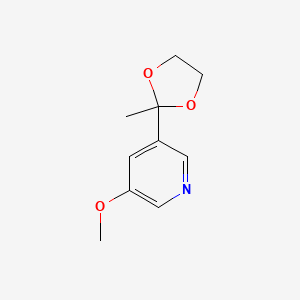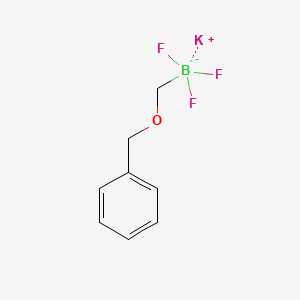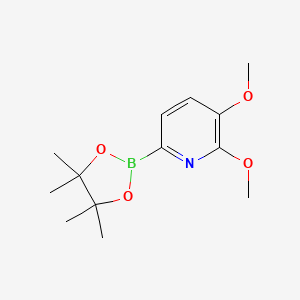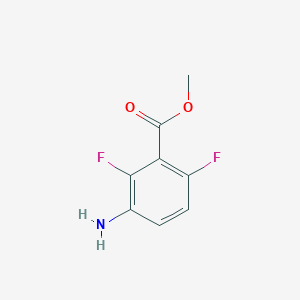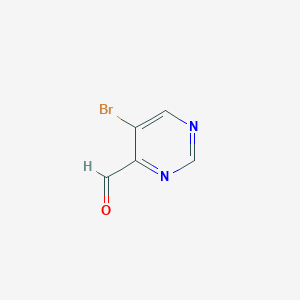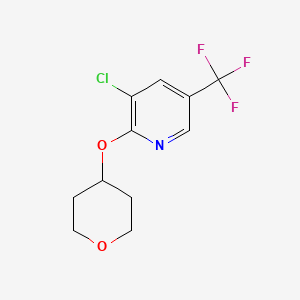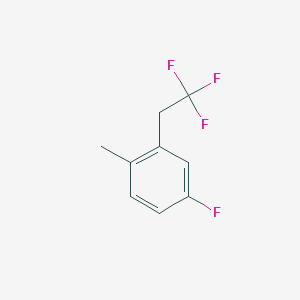
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene, also known as 4-Fluoro-1-methylbenzene, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and a mild odor. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a solvent in lab experiments. It is also used as a precursor in the manufacture of pharmaceuticals and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
- Summary: Fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are extremely widely used in the field of new drug development .
- Methods: The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
- Results: N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 .
- Summary: 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .
- Methods: In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance .
- Results: The use of TFTFE in lithium-metal batteries improves their performance .
Organic Synthesis
Battery Systems
- Summary: Indole derivatives, which can contain fluorine, have been found to possess various biological activities, including antiviral properties .
- Methods: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Summary: Fluorine-containing compounds like 2,2,2-Trifluoroethyl methacrylate (TFEMA) can be used in the development of acrylic protective coatings .
- Methods: TFEMA can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
- Results: The properties of TFEMA include chemical inertness, good wear resistance, and low dielectric constant .
Antiviral Activity
Acrylic Protective Coatings
- Summary: Fluorinated monomers, building blocks, oligomers and polymers have a wide range of industrial applications . They are used in the production of low surface energy coatings .
- Methods: Functional perfluoropolyethers and functional (meth)acrylate oligomers are areas of special attention . Telomerization allows the synthesis of oligomers of the type CnF2n+1–CH2CH2I .
- Results: The unique properties of fluoropolymers are due to the polymer backbone being formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds .
- Summary: Poly(fluoroacrylate)s with tunable wettability and improved adhesion have potential application as functional coatings .
- Methods: This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results: A high copolymer MAF content led to both good adhesion onto metal substrates and improved hydrophilicity .
Fluorinated Oligomers and Polymers
Functional Coatings
Eigenschaften
IUPAC Name |
4-fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHGBAIHPTQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




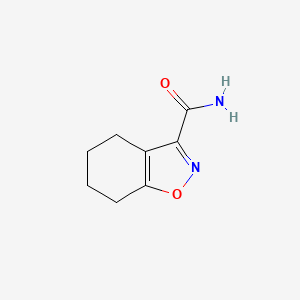
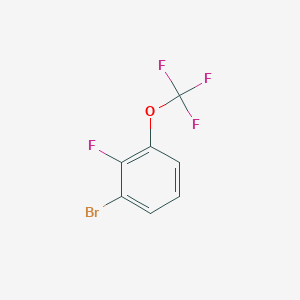
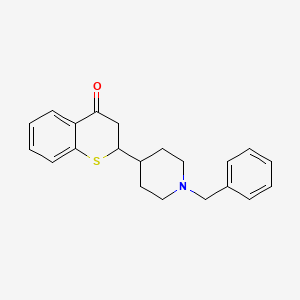
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)

